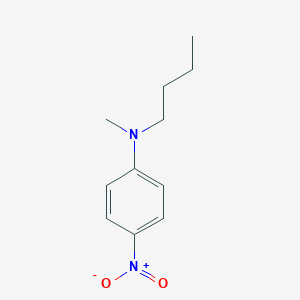
N-butyl-N-methyl-4-nitroaniline
Description
N-Butyl-N-methyl-4-nitroaniline (systematic name: N-(butyl)-N-methyl-4-nitrobenzenamine) is a tertiary aromatic amine featuring a nitro group at the para position of the benzene ring and alkyl substituents (butyl and methyl) on the nitrogen atom. Such compounds are typically synthesized via alkylation of 4-nitroaniline with alkyl halides or through nucleophilic substitution reactions under phase-transfer conditions .
The butyl and methyl groups confer distinct steric and electronic effects, influencing solubility, crystallinity, and reactivity.
Properties
CAS No. |
56269-49-9 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-butyl-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-9-12(2)10-5-7-11(8-6-10)13(14)15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
MITUDHRPTJOEPE-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The table below compares key physical and spectral properties of N-butyl-N-methyl-4-nitroaniline with related compounds:
Key Observations :
- N-Benzyl-4-nitroaniline exhibits a sharp NH stretch in IR (3365 cm⁻¹) due to secondary amine character, absent in tertiary amines like N-butyl-N-methyl derivatives .
- Alkyl substituents (e.g., butyl, benzyl) lower melting points compared to unsubstituted 4-nitroaniline (mp 147–149°C), likely due to reduced crystallinity from steric hindrance.
- Tertiary amines like N,N-dimethyl-4-nitroaniline lack NH absorption in IR, simplifying spectral differentiation .
Reactivity and Stability
- Nitro Group Reactivity : The para-nitro group directs electrophilic substitution to the meta position. In this compound, steric hindrance from the bulky alkyl groups may slow such reactions compared to less-substituted analogs.
- Thermal Stability : Benzyl derivatives (e.g., N-benzyl-3-nitroaniline) demonstrate moderate thermostability , while methyl/butyl analogs likely degrade at lower temperatures due to weaker aromatic stacking interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


